3-Isopropyl-4-propylthiophene-2-carboxylic acid
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Overview
Description
3-Isopropyl-4-propylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of isopropyl and propyl groups attached to the thiophene ring, along with a carboxylic acid functional group. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4-propylthiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of thiophene derivatives followed by carboxylation. The reaction typically starts with the preparation of a thiophene intermediate, which is then subjected to alkylation using appropriate alkyl halides under basic conditions. The resulting alkylated thiophene is further carboxylated using carbon dioxide in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and carboxylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4-propylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated thiophenes, nitrothiophenes.
Scientific Research Applications
3-Isopropyl-4-propylthiophene-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4-propylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes or interact with receptors that regulate cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the isopropyl and propyl groups, making it less hydrophobic.
3-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of isopropyl and propyl groups.
4-Propylthiophene-2-carboxylic acid: Similar structure but lacks the isopropyl group.
Uniqueness
3-Isopropyl-4-propylthiophene-2-carboxylic acid is unique due to the presence of both isopropyl and propyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These substituents may enhance the compound’s lipophilicity, making it more suitable for certain applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C11H16O2S |
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Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-propan-2-yl-4-propylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H16O2S/c1-4-5-8-6-14-10(11(12)13)9(8)7(2)3/h6-7H,4-5H2,1-3H3,(H,12,13) |
InChI Key |
DWPRSTURQLMTSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CSC(=C1C(C)C)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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